Barium-133 sulfate
CAS No.: 34653-35-5
Cat. No.: VC18418580
Molecular Formula: BaO4S
Molecular Weight: 228.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34653-35-5 |
|---|---|
| Molecular Formula | BaO4S |
| Molecular Weight | 228.97 g/mol |
| IUPAC Name | barium-133(2+);sulfate |
| Standard InChI | InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2/i1-4; |
| Standard InChI Key | TZCXTZWJZNENPQ-VVUPZWBASA-L |
| Isomeric SMILES | [O-]S(=O)(=O)[O-].[133Ba+2] |
| Canonical SMILES | [O-]S(=O)(=O)[O-].[Ba+2] |
Introduction
Barium-133 sulfate is an inorganic salt with the chemical formula ¹³³BaSO₄. The barium-133 isotope (¹³³Ba) has an atomic mass of 133.90500 and occupies position 56 on the periodic table . Unlike stable barium isotopes, ¹³³Ba undergoes electron capture decay with a total decay energy () of 517.3 keV, primarily populating two excited states of ¹³³Cs at 437 keV (85.4% probability) and 383 keV (14.5% probability) . The sulfate anion (SO₄²⁻) forms a crystalline lattice with Ba²⁺ ions, resulting in a compound with a density of 4.50 g/cm³ and negligible solubility in water (<2.4 mg/L at 25°C) .
Nuclear Decay Scheme and Radiometric Data
The decay scheme of ¹³³Ba involves several electron capture (EC) pathways:
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Primary decay (85.4%): EC to ¹³³Cs at 437 keV, followed by gamma emission at 356.0 keV (63.6% intensity) .
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Secondary decay (14.5%): EC to ¹³³Cs at 383 keV, emitting a 302.8 keV gamma ray (19.1% intensity) .
Minor branches (<0.3%) populate lower-energy states, contributing to a complex gamma spectrum that necessitates high-resolution detectors for accurate quantification.
Table 1: Key Nuclear Properties of Barium-133
| Property | Value |
|---|---|
| Half-life () | 10.539 ± 0.006 years |
| Decay mode | Electron capture (100%) |
| Principal gamma energies | 356.0 keV, 302.8 keV |
| Specific activity | 1.48 × 10¹³ Bq/g |
Synthesis and Production of Barium-133 Sulfate
Radionuclide Production
¹³³Ba is typically produced via neutron activation of enriched ¹³²Ba targets in nuclear reactors:
This route yields ¹³³Ba with trace impurities of ¹³¹Ba and ¹⁴⁰Ba, necessitating post-irradiation purification via ion-exchange chromatography . Alternative cyclotron-based methods, such as proton bombardment of ¹³³Cs (), are less common due to lower yields .
Precipitation and Nanoparticle Synthesis
Ba-133 sulfate is synthesized by mixing aqueous solutions of ¹³³BaCl₂ and sodium sulfate (Na₂SO₄):
Recent advancements have enabled the fabrication of sub-10 nm Ba-133 sulfate nanoparticles (NPs) for biomedical applications. Using a templated precipitation approach, barium alendronate complexes are formed in ethanol/water mixtures, followed by sulfate addition to yield monodisperse NPs with 30–40% radiochemical yield (RCY) . These NPs exhibit >90% retention of encapsulated ¹³³Ba over 7 days in physiological conditions, making them suitable for in vivo studies .
Table 2: Synthesis Parameters for Ba-133 Sulfate Nanoparticles
| Parameter | Value |
|---|---|
| Mean particle diameter | 8.2 ± 1.5 nm |
| Zeta potential (pH 7.4) | -32.1 ± 4.2 mV |
| Radiochemical yield | 35–40% |
| Stability (7 days, PBS) | 93–97% retention |
Analytical Applications in Environmental Chemistry
Sulfate Quantification in Natural Waters
Ba-133 sulfate’s low solubility forms the basis of a precise method for sulfate determination in seawater and brines. Developed by Johnson (1979), this technique involves:
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Adding excess ¹³³Ba²⁺ to the sample, precipitating BaSO₄.
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Dialyzing the precipitate in membrane bags to remove unreacted ¹³³Ba²⁺.
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Quantifying the retained ¹³³BaSO₄ via gamma scintillation counting .
This method achieves a detection limit of 0.5 μg/mL sulfate in 1 mL samples, with interference-free performance across salinities up to 1.5× seawater .
Tracer Studies in Geochemical Systems
The inert nature of BaSO₄ allows ¹³³Ba to serve as a tracer in sediment diagenesis and sulfate-reducing bacterial activity. By monitoring ¹³³BaSO₄ dissolution rates under anoxic conditions, researchers have quantified sulfate reduction rates in marine sediments with ±5% precision .
Biomedical Applications in Nuclear Medicine
Bone Metabolism Studies
Early investigations by Spencer et al. (1970s) demonstrated that intravenously administered ¹³³BaCl₂ rapidly accumulates in bone tissue, with 60% of the injected dose localizing to the skeleton in canine models . Comparative studies in humans revealed similar pharmacokinetics between ¹³³Ba and ²²³Ra, supporting its use as a calcium analog in bone turnover studies .
Nanoparticle-Based Radiotherapeutics
Encapsulation of ¹³³Ba in BaSO₄ NPs has enabled targeted alpha therapy (TAT) applications. These NPs retain both ¹³³Ba and its decay daughters (e.g., ¹³³Cs) with >95% efficiency, minimizing systemic radiotoxicity . In murine models, intravenously injected ¹³³BaSO₄ NPs showed preferential accumulation in osteosarcoma lesions, delivering localized radiation doses of 12–18 Gy per MBq .
Table 3: Biodistribution of ¹³³BaSO₄ Nanoparticles in Rats
| Tissue | % Injected Dose/g (24 h) |
|---|---|
| Bone (Femur) | 8.7 ± 1.2 |
| Liver | 2.1 ± 0.3 |
| Spleen | 1.8 ± 0.4 |
| Blood | 0.9 ± 0.2 |
Future Directions and Research Opportunities
Multimodal Imaging Agents
Surface functionalization of Ba-133 sulfate NPs with fluorescent dyes (e.g., FITC) enables simultaneous SPECT and fluorescence imaging. Preliminary studies achieved 89% colocalization accuracy in tumor xenografts, paving the way for image-guided radiotherapy .
Targeted Alpha-Particle Therapy
Given ¹³³Ba’s decay to ¹³³Cs (stable), coupling BaSO₄ NPs with short-lived alpha emitters (e.g., ²²⁴Ra) could create theranostic platforms. Dual-isotope systems (¹³³Ba/²²⁴Ra) may allow real-time dosimetry via ¹³³Ba imaging while delivering cytotoxic alpha particles from ²²⁴Ra .
Environmental Monitoring Innovations
Miniaturized scintillation detectors coupled with Ba-133 sulfate precipitation kits could enable field-deployable sulfate sensors for oceanographic research. Such systems may achieve sub-ppm detection limits in <1 hour analysis times, revolutionizing marine chemistry workflows .
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